molecular formula C23H26FN3O3S B2895111 2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile CAS No. 1705182-91-7

2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile

Cat. No.: B2895111
CAS No.: 1705182-91-7
M. Wt: 443.54
InChI Key: CLUXRLFRRSHYPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipiperidinyl group, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. The exact synthesis pathway would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a bipiperidinyl group, a sulfonyl group, and a fluorophenoxy group. The bipiperidinyl group consists of two piperidine rings connected by a single bond. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and connected to an R group. The fluorophenoxy group consists of a phenoxy group (-O-C6H4-) with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The sulfonyl group is typically quite stable but can participate in various reactions under certain conditions. The fluorophenoxy group may undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile. If it has other industrial or scientific applications, research could focus on exploring these in more detail .

Properties

IUPAC Name

2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c24-21-6-2-3-7-22(21)30-20-11-13-26(14-12-20)19-9-15-27(16-10-19)31(28,29)23-8-4-1-5-18(23)17-25/h1-8,19-20H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUXRLFRRSHYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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